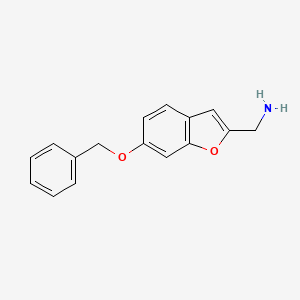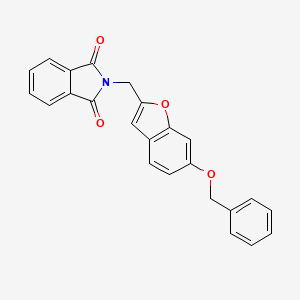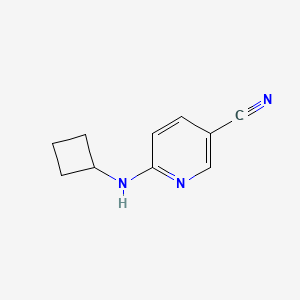
6-(Cyclobutylamino)nicotinonitrile
Descripción general
Descripción
6-(Cyclobutylamino)nicotinonitrile is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.218 . It is used in life science research .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, such as 6-(Cyclobutylamino)nicotinonitrile, has been described in several studies . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .Aplicaciones Científicas De Investigación
Synthesis Methods
The development of synthetic methods for nicotinonitriles, including 6-(cyclobutylamino)nicotinonitrile, is crucial due to their biological activity. A notable synthetic strategy involves FeCl3-promoted condensation-cyclization reactions, facilitating the creation of fully substituted nicotinonitriles. This method is efficient for a wide range of substrates, highlighting its versatility in synthesizing complex nicotinonitrile derivatives (Iwai et al., 2022).
Antiproliferative and Antiprotozoal Activities
Nicotinonitrile derivatives have been explored for their antiproliferative activity against various cancer cell lines. Derivatives synthesized from nicotinonitrile scaffolds have shown potential cytotoxic effects, indicating their usefulness in developing antineoplastic agents. Notably, some derivatives exhibited significant efficacy against NCIH 460 and RKOP 27 cell lines, suggesting their potential in cancer treatment (El‐sayed et al., 2021).
Moreover, aza-analogues of nicotinonitriles, including 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, have demonstrated antiprotozoal activity. These compounds were synthesized and tested against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing high efficacy. Some compounds were even curative in in vivo mouse models for trypanosomiasis, underscoring their potential in treating protozoal infections (Ismail et al., 2003).
Antimicrobial Properties
Nicotinonitriles have also been studied for their antimicrobial properties. Research involving the synthesis of novel nicotinonitrile derivatives has shown promising antibacterial and antifungal activities. Such studies contribute to the ongoing search for new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Behalo, 2008).
Corrosion Inhibition
Apart from biomedical applications, nicotinonitriles, including 6-(cyclobutylamino)nicotinonitrile derivatives, have been investigated as corrosion inhibitors for mild steel in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion, offering a promising approach to protecting metals in industrial applications (Singh et al., 2016).
Mecanismo De Acción
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can bring additional benefits including enhanced binding affinity to the target .
Mode of Action
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Biochemical Pathways
For instance, nicotine, a nitrile-containing compound, is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle .
Pharmacokinetics
It is known that the incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs .
Direcciones Futuras
The future directions for research on 6-(Cyclobutylamino)nicotinonitrile and similar compounds could involve further exploration of their therapeutic activities, as many drugs containing nicotinonitrile derivatives are available in the market . Additionally, the synthesis, characterization, and cytotoxic activity of nicotinonitrile derivatives could be areas of future research .
Propiedades
IUPAC Name |
6-(cyclobutylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-8-4-5-10(12-7-8)13-9-2-1-3-9/h4-5,7,9H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWAKPQGAPNYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclobutylamino)nicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






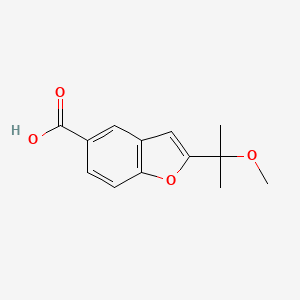


![5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B1399530.png)
![tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1399534.png)
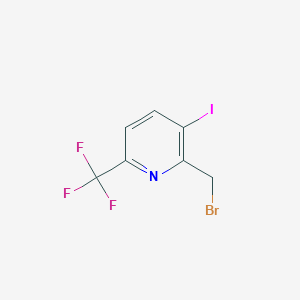
![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)


